molecular formula C20H26O2 B126153 Norethynodrel CAS No. 68-23-5

Norethynodrel

Katalognummer B126153
CAS-Nummer: 68-23-5
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: ICTXHFFSOAJUMG-SLHNCBLASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Norethynodrel is a progesterone derivative used in birth control pills and in the treatment of endometriosis and hypermenorrhea . It is a steroidal progestin of the 19-nortestosterone group and an isomer of norethisterone .


Synthesis Analysis

Norethynodrel is a synthetic progestin . It reduces fetal implantation and induces fetal resorption in mated female rats . The chemical structure of Norethynodrel includes synonyms such as 17α-Ethynyl-17β-hydroxy-19-nor-5(10)-androsten-3-one, 17α-Ethynyl-17β-hydroxy-5(10)-estren-3-one, and 17β-hydroxy-19-nor-17α-pregn-5(10)-en-20-yn-3-one .


Molecular Structure Analysis

The molecular formula of Norethynodrel is C20H26O2 . The molecular weight is 298.42 . The structure of Norethynodrel is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Norethynodrel may increase the thrombogenic activities of Thalidomide. It may also decrease the excretion rate of Theophylline which could result in a higher serum level .


Physical And Chemical Properties Analysis

The chemical formula of Norethynodrel is C20H26O2 . The average weight is 298.426 and the monoisotopic weight is 298.193280077 .

Wissenschaftliche Forschungsanwendungen

1. Thyroid Function Research

Norethynodrel has been studied for its effects on thyroid function. Research indicates that when combined with mestranol, it does not significantly alter thyroidal radioiodine clearance or thyroxine utilization rate, suggesting that equilibrium thyroid function during administration of this drug combination is not characterized by increased TSH secretion .

2. Rheumatoid Arthritis Treatment Studies

In the context of rheumatoid arthritis, Norethynodrel was part of a study to explore the effects of a pseudopregnant state on the course of the disease. The study involved a blindfold test with patients receiving either the medication or a placebo. The medication consisted of Norethynodrel with mestranol .

3. Drug Interaction Analysis

Norethynodrel’s interactions with other drugs have been a subject of scientific investigation. For instance, its therapeutic efficacy can be decreased when used in combination with Chlorpropamide, and substances like Cholestyramine can decrease the absorption of Norethynodrel, potentially reducing its efficacy .

Safety And Hazards

Norethynodrel may cause cancer and may damage fertility or the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Protective equipment and chemical impermeable gloves should be worn .

Zukünftige Richtungen

Norethynodrel was previously used in birth control pills and in the treatment of gynecological disorders but is now no longer marketed . It was available both alone and in combination with an estrogen . Due to its nature as a relatively weak progestogen, Norethynodrel is no longer used in medicine .

Eigenschaften

IUPAC Name

(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,16-18,22H,4-12H2,2H3/t16-,17-,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTXHFFSOAJUMG-SLHNCBLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3021069
Record name Norethynodrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Very slightly soluble in water; freely soluble in chloroform; soluble in acetone; sparingly soluble in ethanol., VERY SLIGHTLY SOL IN SOLVENT HEXANE, In double-distilled water, 0.65 mg/L
Record name NORETHYNODREL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2951
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Estrogen-progestin combinations produce a contraceptive effect mainly by suppressing the hypothalamic-pituitary system resulting in prevention of ovulation. The estrogen acts mainly by suppressing secretion of follicle-stimulating hormone (FSH), resulting in prevention of follicular development and the rise of plasma estradiol concentration which is thought to be the stimulus for release of luteinizing hormone (LH). In combination products, the progestin appears to act mainly by inhibiting the preovulatory rise of LH. Long-term administration of these combination products results in inhibition of both FSH and LH secretion. It has been suggested that oral contraceptives may also produce a direct effect on ovarian steroidogenesis or the response of the ovary to gonadotropins. In addition, changes in the cervical mucus may prevent sperm penetration; however, further studies are required to determine the precise effects of estrogen-progestin combinations on sperm activity., The cellular action of steroid hormones is mediated by specific receptors. ... Two different estrogen receptors (ER), alpha and beta, have been cloned with a specific tissue distribution. Active estrogen as well as active progestin are compounds of oral hormonal contraceptives and hormone replacement therapy. To examine the regulation of ER-alpha and -beta activities after treatment with synthetic progestins and synthetic and natural estrogens, COS 7 cells were transfected with the vector expressing ER-alpha and -beta in combination with a luciferase reporter vector. ER-alpha activity was upregulated in the presence of synthetic progestins in a dose-dependent manner. Norethisterone, norethynodrel and desogestrel proved to be the most potent stimulatory agents of ER-alpha expression. On the other hand, not all progestins exhibited a stimulatory action on ER-beta activity. Only norgestrel, levonorgestrel, norethynodrel and norethisterone induced ER-beta-activating functions in a dose-dependent manner. Luciferase activity due to estrogen stimulation served as a positive control. These results indicate that progestins have different effects on the activities of ER-alpha and -beta., Vascular endothelial growth factor (VEGF) is a potent angiogenic factor associated with the degree of vascularity, progression, and metastasis of breast cancer, and cases of this disease with increased vascular density have a poor prognosis. We show that in T47-D human breast cancer cells, progesterone induces a dose-dependent increase of 3-4-fold in media VEGF levels, with a maximum response occurring at a concentration of 10 nM. This effect is blocked by the antiprogestin RU 486. In addition to progesterone, a number of synthetic progestins used in oral contraceptives (eg, norethindrone, norgestrel, and norethynodrel), hormone replacement therapy (medroxyprogesterone acetate), and high-dose progestin treatment of breast cancer (megestrol acetate) also increase VEGF in the media of cultured T47-D cells. This effect is hormone specific and is not produced by estrogens, androgens, or glucocorticoids. Collectively, these observations suggest that the increase in VEGF caused by progestins is mediated by progesterone receptors present in T47-D cells. The induction of VEGF by progestins is also cell type specific and does not occur in human breast cancer cell lines MCF-7, ZR-75, or MDA-MB-231, nor in Ishikawa cells derived from a human endometrial carcinoma. ..., Platelet-activating factor acetylhydrolase (PAF-AH), the enzyme that inactivates PAF, is regulated by steroid hormones including progestin. It has been reported that 17alpha-ethynylestradiol decreases plasma PAF-AH activity and medroxyprogesterone increases the enzyme activity. In this study, /investigators/ elucidated the effects of various progestins on plasma PAF-AH activity and lipoprotein cholesterol levels. Plasma PAF-AH activity in female adult rats treated with either progesterone or 17alpha-hydroxyprogesterone (50 mg/kg, 3 days) did not change significantly. Both medroxyprogesterone and megestrol acetate (50 mg/kg, 3 days) significantly increased plasma PAF-AH activity, but both norethindrone acetate and norethynodrel (50 mg/kg, 3 days) significantly decreased the enzyme activity. In addition, not only did medroxyprogesterone increase plasma PAF-AH activity but plasma lipoprotein cholesterol and norethindrone acetate decreased both of them. A significant correlation between plasma PAF-AH activity and the lipoprotein level was found (r = 0.974, p < 0.01). When PAF (10 nmol/kg) was administered to female adult rats pretreated with progestins, the mortality of the rats that had low plasma PAF-AH activity due to norethindrone acetate was increased in the same manner as observed in the 17alpha-ethynylestradiol-pretreated group. These findings indicate that progestins have various effects on plasma PAF-AH activity and the lipoprotein level. In addition, some progestins, which have an estrogenic effect on enzyme activity, may be related to the thrombotic episodes observed in oral contraceptive users., For more Mechanism of Action (Complete) data for NORETHYNODREL (6 total), please visit the HSDB record page.
Record name NORETHYNODREL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2951
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Norethynodrel

Color/Form

Crystals from aqueous methanol, White, crystalline

CAS RN

68-23-5
Record name Norethynodrel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norethynodrel [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norethynodrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09371
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Norethynodrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Noretynodrel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.620
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORETHYNODREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88181ACA0M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NORETHYNODREL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2951
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

170 °C
Record name NORETHYNODREL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2951
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Norethynodrel
Reactant of Route 2
Reactant of Route 2
Norethynodrel
Reactant of Route 3
Reactant of Route 3
Norethynodrel
Reactant of Route 4
Norethynodrel
Reactant of Route 5
Norethynodrel
Reactant of Route 6
Norethynodrel

Citations

For This Compound
6,630
Citations
M Zuo, M Gao, Z Liu, L Cai, GL Duan - Journal of Chromatography B, 2005 - Elsevier
In this paper, p-toluenesulfonyl isocyanate has been reported as a novel derivatization reagent with strong nuclephilic reactivity for the hydroxyl compounds. The derivatization for the …
Number of citations: 33 www.sciencedirect.com
DS Layne, T Golab, K Arai, G Pincus - Biochemical Pharmacology, 1963 - Elsevier
… receiving either 3 H-norethynodrel or 3 H-norethindrone was … conversion products of norethynodrel in the glucosiduronate … major conversion of norethynodrel to phenolic compounds. …
Number of citations: 62 www.sciencedirect.com
MR Juchau, JR Fouts - Biochemical Pharmacology, 1966 - Elsevier
… Norethynodrel stimulated the metabolism of hexobarbital when administered between 18 … ) pretreatment with norethynodrel. Pretreatment with norethynodrel produced a stimulation of …
Number of citations: 114 www.sciencedirect.com
WE Stumpf - Endocrinology, 1968 - academic.oup.com
0.09 or 0.63 μg of 6,7- 3 H-estradiol- 17β or 10 μg of 6,7- 3 H-norethynodrel was injected in immature rats and the distribution of radioactivity was studied by autoradiography. The …
Number of citations: 146 academic.oup.com
WF Minogue, IC Halperin… - … England Journal of …, 1963 - Mass Medical Soc
THROMBOEMBOLIC disease has been associated with the use of norethynodrel with ethynylestradiol 3-methyl ether (Enovid). It is the purpose of this article to review the available …
Number of citations: 21 www.nejm.org
HH Cook, CJ Gamble, AP Satterthwaite - American Journal of Obstetrics …, 1961 - Elsevier
… Pregnancy usually occurred promptly after discontinuation of norethynodrel; 79 per cent of … abnormalities that could be ascribed to norethynodrel. Norethynodrel has proved in this field …
Number of citations: 81 www.sciencedirect.com
TN Thrasher, MJ Fregly - Journal of Pharmacology and Experimental …, 1977 - ASPET
Administration of the estrogen, ethinyl estradiol (36 microng/kg/day), alone, and in combination with the progestogen, norethynodrel (165 microng/kg/day), significantly attenuated the …
Number of citations: 38 jpet.aspetjournals.org
GJ Kleiner, LK resch, IM Arias - New England Journal of Medicine, 1965 - Mass Medical Soc
AFTER intravenous injection bromsulfalein is bound to albumin and transferred primarily into the liver. The hepatic metabolism of the dye involves uptake and storage, 1 , 2 intracellular …
Number of citations: 90 www.nejm.org
HL Riva, DM Kawasaki, AJ Messinger - Obstetrics & Gynecology, 1962 - journals.lww.com
T TREATMENT of endometriosis with progestational agents has intrigued various investigators"*"" º since Kistner's" ori-ginal published report, in 1958, in which he described beneficial …
Number of citations: 59 journals.lww.com
CA PAULSEN, RB LEACH, J LANMAN… - The Journal of …, 1962 - academic.oup.com
… A sharp division was found between norethynodrel and norethindrone, on the one hand, and … This estrogenic property of norethynodrel and norethindrone appears to account for their …
Number of citations: 68 academic.oup.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.